molecular formula C10H13BrN2OS B12331825 (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B12331825
M. Wt: 289.19 g/mol
InChI Key: WFJQPZFHZNOMJB-AWNIVKPZSA-N
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Description

(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide (CAS 1329171-43-8) is a high-purity chemical reagent intended for Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This compound, with the molecular formula C10H13BrN2OS and a molecular weight of 289.19 g/mol, is a chiral sulfinamide derivative that serves as a versatile building block in organic and medicinal chemistry research . Its primary research value lies in its role as a key intermediate in asymmetric synthesis, particularly for the construction of chiral amines, which are crucial scaffolds in many biologically active molecules . The 5-bromopyridyl group acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create a diverse array of more complex structures for screening and development . The tert-butylsulfinyl group is a well-established chiral auxiliary that enables high diastereoselectivity in nucleophilic additions to the N-alkyl imine function, facilitating the production of enantiomerically pure compounds . This makes it an invaluable tool for chemists working in drug discovery, where it can be applied in the synthesis of targeted inhibitors for various diseases, including investigations into kinase inhibition and other therapeutic areas .

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(NE)-N-[(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-9(11)7-12-5-8/h4-7H,1-3H3/b13-6+

InChI Key

WFJQPZFHZNOMJB-AWNIVKPZSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC(=CN=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=CN=C1)Br

Origin of Product

United States

Biological Activity

(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide is a sulfinamide compound that incorporates a brominated pyridine moiety. This combination is significant as it may enhance the compound's biological activity, particularly in pharmacological applications. The compound's molecular formula is C10_{10}H13_{13}BrN2_2OS, and it has garnered attention for its potential therapeutic uses.

Chemical Structure and Properties

The structural characteristics of (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide contribute to its biological properties. The sulfinamide group is known for its ability to participate in various biochemical interactions, while the brominated pyridine can enhance binding affinity to biological targets.

PropertyValue
Molecular FormulaC10_{10}H13_{13}BrN2_{2}OS
Molecular Weight289.19 g/mol
CAS Number1329171-43-8

Biological Activity

Research indicates that compounds similar to (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that sulfinamide derivatives can exhibit significant antitumor properties. For instance, compounds tested on various lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both two-dimensional (2D) and three-dimensional (3D) assays. The IC50_{50} values were determined to assess cytotoxicity against these cancer cells .
  • Antibacterial Activity : Similar compounds have been evaluated for their antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of the sulfinamide group may enhance the antibacterial efficacy by interfering with bacterial metabolic processes .

Case Studies

  • Antitumor Efficacy : A study involving the testing of various sulfinamide derivatives highlighted the potential of (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide in inhibiting cell proliferation in lung cancer models. The compound was compared with standard chemotherapeutics like doxorubicin and vandetanib, revealing competitive IC50_{50} values that suggest effective antitumor activity.
    Cell LineCompound IC50_{50} (µM)Doxorubicin IC50_{50} (µM)
    A5496.75 ± 0.191.5
    HCC8275.13 ± 0.970.8
    NCI-H3584.01 ± 0.951.0
  • Antibacterial Studies : In vitro studies demonstrated that (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide exhibited notable antibacterial activity against S. aureus with an MIC value comparable to established antibiotics, indicating its potential as an antimicrobial agent.

The mechanism through which (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
The compound has been investigated for its potential in treating various diseases due to its structural characteristics. It may serve as a lead compound for developing new pharmaceuticals targeting conditions like diabetes and cancer.

Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide against several bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32

This demonstrates the compound's potential as an antibacterial agent.

Organic Synthesis

Role as an Intermediate:
(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide is utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
  • Reduction: The imine bond can be reduced to an amine.
  • Substitution: The bromine atom can be replaced with nucleophiles under appropriate conditions.

These reactions are crucial for developing new compounds with desired properties.

Material Science

Applications in Material Development:
The compound's properties suggest potential applications in creating materials with specific functionalities. Its ability to undergo various chemical transformations makes it a candidate for developing polymers or other advanced materials.

Data Tables and Comparative Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-arylidene-2-methylpropane-2-sulfinamides. Key structural analogues include:

Compound Name Substituent Position/Heterocycle Key Differences/Similarities Reference
(R,E)-N-[(2-Chloro-6-iodoquinolin-3-yl)methylene]-2-methylpropane-2-sulfinamide Quinoline (Cl at C2, I at C6) Larger aromatic system; iodine’s steric bulk impacts reactivity and pharmacokinetics
(R,E)-N-[(3,5-Dibromopyridin-4-yl)methylene]-2-methylpropane-2-sulfinamide Pyridine (Br at C3 and C5) Increased halogenation alters electronic properties and binding affinity
(R,E)-N-[(3-Bromothiophen-2-yl)methylene]-2-methylpropane-2-sulfinamide Thiophene (Br at C3) Sulfur atom introduces π-electron richness, altering redox properties
(S,Z)-N-[(3-Bromo-5-(1,3-dioxoisoindolin-2-yl)pyridin-2-yl)methylene]-2-methylpropane-2-sulfinamide Pyridine (Br at C3, isoindolinone at C5) Bulky isoindolinone group reduces solubility but enhances target specificity

Physicochemical Properties

  • Thiophene Analogue: δ 7.50 (s, 1H, thiophene-H) and 1.25 (s, 9H, t-Bu) .
  • Mass Spectrometry : The target compound’s MS (m/z 433.87 [M+H]⁺) contrasts with the dibromopyridine analogue (m/z 420.96 [M+H]⁺) , reflecting molecular weight differences from halogen substitution.

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